2-(2-Chloro-6-fluorophenyl)azetidine
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Overview
Description
2-(2-Chloro-6-fluorophenyl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-fluorophenyl)azetidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, azetidines can be synthesized by cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams . The choice of method depends on the desired yield, purity, and specific application of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques that ensure high yield and cost-effectiveness. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6-fluorophenyl)azetidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups on the compound.
Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the phenyl ring .
Scientific Research Applications
2-(2-Chloro-6-fluorophenyl)azetidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-fluorophenyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical interactions, which can influence its biological and chemical activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-Chloro-6-fluorophenyl)azetidine include other azetidines and aziridines, which share the four-membered ring structure but differ in their substituents and reactivity .
Uniqueness
The presence of chloro and fluoro substituents on the phenyl ring of this compound imparts unique chemical properties, such as altered reactivity and potential biological activities, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C9H9ClFN |
---|---|
Molecular Weight |
185.62 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenyl)azetidine |
InChI |
InChI=1S/C9H9ClFN/c10-6-2-1-3-7(11)9(6)8-4-5-12-8/h1-3,8,12H,4-5H2 |
InChI Key |
ZQDLNEWGMKOVRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
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